(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile
Overview
Description
(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile can be compared with other nitrophenyl derivatives and amino-butenedinitriles.
- Similar compounds include this compound analogs with different substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-2-amino-3-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]but-2-enedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c14-8-11(16)12(9-15)17-7-3-5-10-4-1-2-6-13(10)18(19)20/h1-7H,16H2/b5-3+,12-11-,17-7? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFHFNMUIVPGQ-RQDUKNJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NC(=C(C#N)N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/C(=C(/C#N)\N)/C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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